2-[(2-Iodophenyl)methoxy]acetic acid
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Overview
Description
2-[(2-Iodophenyl)methoxy]acetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of an iodine atom attached to the phenyl ring and a methoxy group linked to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[(2-Iodophenyl)methoxy]acetic acid can be synthesized through various methods. One common approach involves the reaction of 2-iodophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-iodophenol is replaced by the chloroacetic acid moiety, forming the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Iodophenyl)methoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of deiodinated phenylmethoxyacetic acid.
Substitution: Formation of various substituted phenylmethoxyacetic acids depending on the substituent introduced.
Scientific Research Applications
2-[(2-Iodophenyl)methoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[(2-Iodophenyl)methoxy]acetic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodophenylacetic acid: Similar structure but lacks the methoxy group.
2-Methoxyphenylacetic acid: Similar structure but lacks the iodine atom.
Uniqueness
2-[(2-Iodophenyl)methoxy]acetic acid is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H9IO3 |
---|---|
Molecular Weight |
292.07 g/mol |
IUPAC Name |
2-[(2-iodophenyl)methoxy]acetic acid |
InChI |
InChI=1S/C9H9IO3/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) |
InChI Key |
NVXQHZJUTBQLRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCC(=O)O)I |
Origin of Product |
United States |
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